

Application Notes and Protocols: Nitration of p-Nitrochlorobenzene

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Compound of Interest

Compound Name: 2-Chloro-1,4-dinitrobenzene

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Abstract

This document provides a detailed protocol for the nitration of p-nitrochlorobenzene to synthesize 2,4-dinitrochlorobenzene, a key intermediate in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] The protocol is based on the widely used mixed acid (sulfuric and nitric acid) method. This application note includes a summary of reaction conditions, a step-by-step experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Quantitative Data Summary

The nitration of p-nitrochlorobenzene is a well-established industrial process. The reaction conditions can be optimized to achieve high yields and purity. The following table summarizes typical quantitative data compiled from various established methods.[1][2][3][4]

Parameter	Value	Unit	Notes	Source
Reactant Ratio				
p-Nitrochlorobenzene	1	molar equivalent	Starting Material	[2][4]
Sulfuric Acid (98%)	0.9	molar equivalent	Catalyst and dehydrating agent	[2][4]
Nitric Acid (98%)	0.45	molar equivalent	Nitrating agent	[2][4]
Reaction Conditions				
Mixed Acid Addition Temp.	65 - 70	°C	Exothermic reaction, requires careful control.	[2][3]
Mixed Acid Addition Time	4 - 5	hours	Gradual addition is critical for safety.	[2]
Nitration Reaction Temp.	60 - 105	°C	Higher temperature drives the reaction to completion.	[1][2][3][4]
Nitration Reaction Time	2 - 10	hours	Varies with temperature; monitor for completion.	[1][2][3][4]
Product Yield & Purity				
Product Purity	> 99	%	Achievable with proper workup.	[1][2]

Freezing Point of Product	≥ 47	°C	A key indicator of high purity. [2]
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Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene

This protocol details the laboratory-scale synthesis of 2,4-dinitrochlorobenzene from p-nitrochlorobenzene using a mixed acid nitration method.

2.1 Materials and Reagents

- p-Nitrochlorobenzene (p-NCB)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 98%)
- Sodium Carbonate (Na_2CO_3) solution, 10%
- Ice
- Deionized Water

2.2 Equipment

- Jacketed glass reactor or three-neck round-bottom flask
- Mechanical stirrer
- Thermometer or temperature probe
- Dropping funnel
- Heating mantle with temperature controller
- Condenser

- Separatory funnel
- Beakers and standard laboratory glassware
- Büchner funnel and vacuum flask

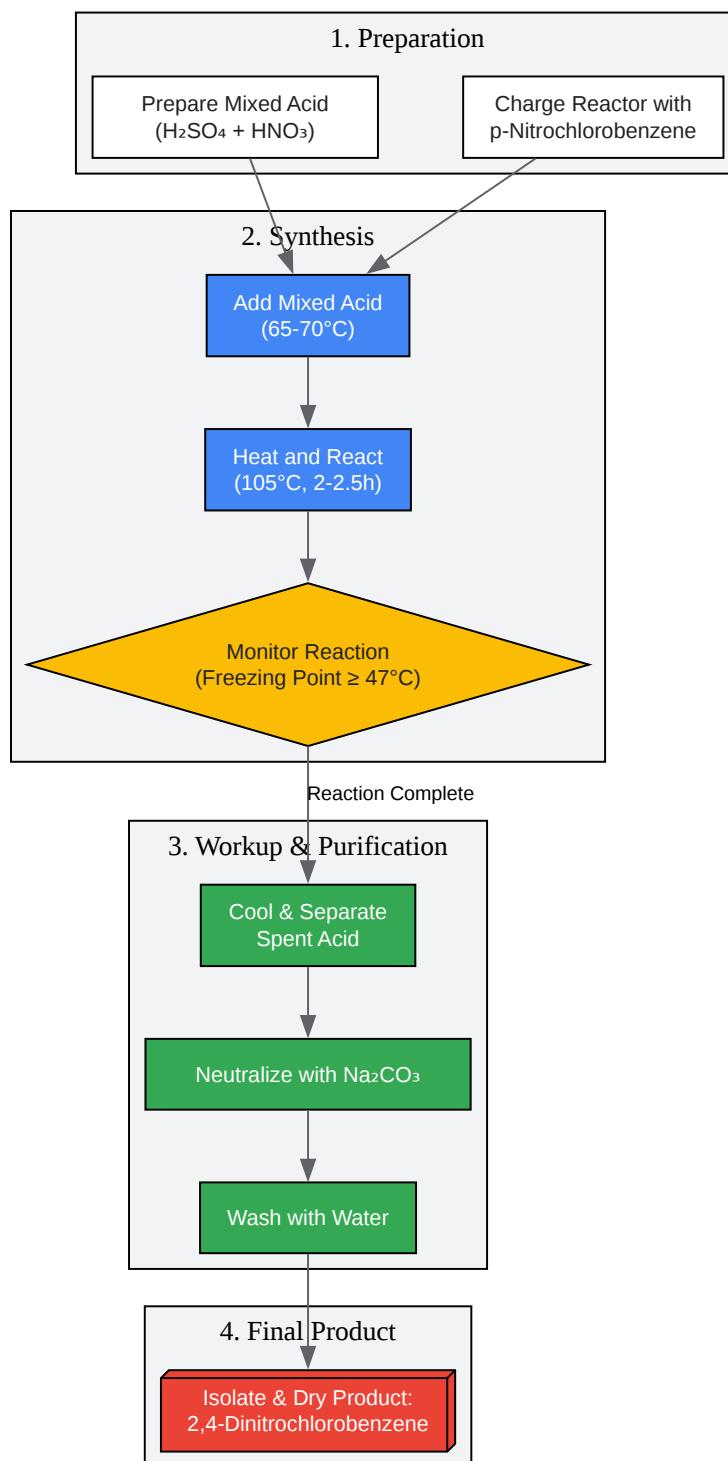
2.3 Procedure

- Preparation of Mixed Acid: In a separate flask cooled in an ice bath, slowly add 98% sulfuric acid to 98% nitric acid according to the molar ratios in the table above. Stir gently and allow the mixture to cool before use.[2][4]
- Reaction Setup: Charge the reaction vessel with the specified amount of p-nitrochlorobenzene. Begin stirring to ensure the material is mobile.[2]
- Nitrating Agent Addition: Cool the reactor containing p-nitrochlorobenzene to approximately 55-60°C.[2] Begin the dropwise addition of the prepared mixed acid via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 65-70°C.[2][3] This addition phase may take 4-5 hours.[2]
- Nitration Reaction: Once the addition is complete and the initial exotherm subsides, slowly heat the reaction mixture to 105°C.[2][3] Maintain this temperature for approximately 2-2.5 hours, continuing vigorous stirring.[2][3]
- Reaction Monitoring: The reaction can be monitored by taking small aliquots and measuring the freezing point of the organic layer. The reaction is considered complete when the freezing point is $\geq 47^{\circ}\text{C}$, which corresponds to a product content of over 99%. [2]
- Workup - Quenching and Separation: After completion, turn off the heating and allow the mixture to cool slightly. Stop stirring and let the mixture stand for approximately 1 hour to allow for phase separation.[2] The lower layer is the spent acid, and the upper layer is the molten organic product.[4] Carefully separate the upper organic layer.
- Neutralization and Washing: Transfer the hot organic layer to a separate vessel. While stirring, neutralize any remaining acid by washing with a 10% sodium carbonate solution until the washings are neutral (pH 7).[3] Follow this with several washes with hot water to remove residual salts.

- Product Isolation: After the final wash, separate the aqueous layer. The remaining molten 2,4-dinitrochlorobenzene can be poured into a crystallization dish to solidify. The resulting solid can be broken up and dried.

Workflow Visualization

The following diagram illustrates the key steps in the protocol for the nitration of p-nitrochlorobenzene.

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Caption: Workflow for the synthesis of 2,4-dinitrochlorobenzene.

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